Phenytoin

Pharmacokinetics Prodrug Bioavailability

Phenytoin (CAS 57-41-0) exhibits saturable Michaelis-Menten pharmacokinetics with a narrow therapeutic index (10–20 µg/mL), making bioavailability highly sensitive to formulation variables. Generic substitution between products can cause hazardous plasma level fluctuations. Analytically validated, high-purity reference standards are essential for: (1) TDM assay development & CYP2C9/CYP2C19 pharmacogenomic studies; (2) preclinical MES/PTZ seizure models as a positive control; (3) dissolution/bioequivalence testing of BCS Class II drugs. USP/EP monograph-compliant.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 57-41-0
Cat. No. B1677684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenytoin
CAS57-41-0
Synonyms5,5-Diphenylhydantoin
5,5-diphenylimidazolidine-2,4-dione
Antisacer
Difenin
Dihydan
Dilantin
Diphenylhydantoin
Diphenylhydantoinate, Sodium
Epamin
Epanutin
Fenitoin
Hydantol
Phenytoin
Phenytoin Sodium
Sodium Diphenylhydantoinate
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)
InChIKeyCXOFVDLJLONNDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility37.8 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 66 °F (NTP, 1992)
Insoluble in cold water
One gram dissolves in about 60 ml alcohol, about 30 ml acetone. Soluble in alkali hydroxides.
Soluble in acetic acid;  slightly soluble in ethyl ether, benzene, chloroform
In water, 32 mg/L at 22 °C
7.11e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenytoin (CAS 57-41-0) for Epilepsy Procurement: Baseline Technical Profile and Core Attributes


Phenytoin (CAS 57-41-0) is a first-generation sodium-channel blocking antiepileptic drug (AED) that stabilizes neuronal membranes by prolonging the inactivation of voltage-gated sodium channels [1]. It is primarily indicated for the control of generalized tonic-clonic and focal seizures, and as a second-line agent for status epilepticus [2]. Its metabolism is primarily (>90%) mediated by the cytochrome P450 enzymes CYP2C9 and CYP2C19, and it exhibits non-linear, saturable (Michaelis-Menten) pharmacokinetics at therapeutic doses, which necessitates routine therapeutic drug monitoring [3][4]. Phenytoin is a widely available, low-cost generic medication with established USP monographs for purity and dissolution [5][6].

Why Generic Substitution of Phenytoin (CAS 57-41-0) is High-Risk: Evidence for Formulation-Specific Selection


Phenytoin exhibits a narrow therapeutic index (10–20 µg/mL), non-linear (Michaelis-Menten) elimination kinetics, and low aqueous solubility, making its absorption and bioavailability highly sensitive to even minor variations in formulation, particle size, and excipients [1][2]. Consequently, generic substitution between phenytoin products can lead to significant and clinically hazardous fluctuations in plasma concentrations, including breakthrough seizures or toxicity [3]. In vitro studies have demonstrated that some generic extended-release phenytoin sodium capsules fail to meet USP dissolution specifications, confirming that products labeled as equivalent may not be pharmaceutically interchangeable [4]. This high inter-product variability necessitates careful vendor selection and, in many clinical settings, mandates against generic substitution for a given patient [3].

Phenytoin (CAS 57-41-0) Evidence Guide: Quantitative Comparative Data for Procurement and Selection


Fosphenytoin Sodium vs. Phenytoin: Head-to-Head Pharmacokinetic Comparison

In a direct comparative study, the mean (95% CI) steady-state free (unbound) phenytoin concentration in children with severe malaria and status epilepticus was 2.1 (1.7, 2.4) mg/L for intravenous phenytoin, compared to 1.5 (0.96, 2.1) mg/L for intravenous fosphenytoin sodium, its water-soluble prodrug [1]. The difference was not statistically significant. Importantly, the median time to peak plasma concentration (Tmax) following a loading dose was substantially shorter for i.v. fosphenytoin (0.08 hours) than for i.v. phenytoin (0.37 hours) [1].

Pharmacokinetics Prodrug Bioavailability Intravenous Administration

Comparative Efficacy of Phenytoin vs. Carbamazepine in New-Onset Epilepsy: A Meta-Analysis

A Cochrane network meta-analysis of individual participant data found no significant difference in the primary outcome of time to treatment failure between phenytoin and carbamazepine for patients with new-onset partial or generalized epilepsy [1]. Specifically, the hazard ratio (HR) for time to 12-month remission was 1.01 (95% CI: 0.78 to 1.31) for carbamazepine compared to phenytoin, indicating near-identical efficacy [2]. A separate randomized controlled trial in adults similarly concluded there was no statistically significant difference in seizure control between the two agents [3].

Epilepsy Comparative Effectiveness Monotherapy Meta-Analysis

Efficacy of Phenytoin vs. Levetiracetam in Pediatric Status Epilepticus

In a randomized, double-blind controlled clinical trial for pediatric convulsive status epilepticus, phenytoin demonstrated comparable efficacy to levetiracetam and valproate. The primary outcome, seizure control at 15 minutes post-infusion, was achieved in 89% (31/35) of patients in the phenytoin group, compared to 94% (30/32) in the levetiracetam group (P=0.38) [1]. This confirms non-inferiority for this critical emergency indication.

Pediatrics Status Epilepticus Emergency Medicine Randomized Controlled Trial

Impact of CYP2C9 Pharmacogenomic Variation on Phenytoin Metabolism and Dosing

Genetic polymorphisms in CYP2C9, the primary enzyme responsible for metabolizing phenytoin, significantly impact its pharmacokinetics. In patients carrying the *2 or *3 variant alleles (intermediate metabolizers), phenytoin metabolism is reduced by 25-50% compared to those with the wild-type (*1/*1) genotype [1]. The frequency of these variant alleles in epilepsy patients worldwide ranges from 4.5% to 13.6%, being less frequent in African-American and Asian populations [1].

Pharmacogenomics CYP2C9 Dose Adjustment Precision Medicine

Phenytoin's Non-Linear Michaelis-Menten Pharmacokinetics: Comparative Parameter Estimates

Phenytoin follows saturable, non-linear (Michaelis-Menten) elimination kinetics, a property that distinguishes it from most newer AEDs which exhibit first-order kinetics. A population pharmacokinetic analysis in 230 adult epileptic patients estimated the typical maximum elimination rate (Vmax) to be 428 mg/day (17.9 mg/h) and the Michaelis-Menten constant (Km) to be 4.29 mg/L [1]. This high inter-individual variability (CV% of 73% for Km) underscores the critical need for therapeutic drug monitoring (TDM) [2].

Pharmacokinetics Non-linear Kinetics Population Modeling Therapeutic Drug Monitoring

Procurement Cost Analysis: Phenytoin Sodium vs. Newer-Generation AEDs

As a long off-patent generic medication, phenytoin is among the most affordable antiepileptic drugs available. In 2025, the average wholesale price for a 100 mg extended-release phenytoin sodium capsule was $0.075 per unit [1]. The estimated retail cost for a 30-day supply of 100 mg tablets ranges from $15 to $30 [2]. In contrast, newer generation AEDs like levetiracetam and lamotrigine, while now also generic, typically have higher per-unit costs and may be subject to formulary restrictions [3].

Pharmacoeconomics Cost-Effectiveness Generic Drug Pricing Formulary Management

Phenytoin (CAS 57-41-0) Application Scenarios for Research and Industrial Use


Epilepsy Clinical Trials and Comparative Effectiveness Research

Phenytoin remains a critical benchmark (active comparator) in clinical trials evaluating the efficacy and safety of novel AEDs. Its well-characterized efficacy profile and extensive historical data make it an essential control arm for studies investigating new treatments for focal seizures and generalized tonic-clonic seizures. Researchers require highly pure, analytically validated phenytoin reference standards to ensure reproducibility and cross-study comparability, as established in meta-analyses showing no difference in efficacy compared to carbamazepine [6] and newer agents [7].

Therapeutic Drug Monitoring (TDM) and Pharmacogenomics Research

Due to its non-linear pharmacokinetics [6] and susceptibility to CYP2C9 polymorphisms [7], phenytoin is a cornerstone drug for TDM and pharmacogenomic studies. Laboratories and research institutions require certified analytical-grade reference materials and high-quality formulations to develop and validate assays, establish genotype-guided dosing algorithms, and conduct population pharmacokinetic modeling. This is a specific, high-value niche not applicable to many newer AEDs with linear kinetics.

Preclinical Seizure Model Development and Validation

Phenytoin is a standard positive control in a wide range of preclinical seizure models, including maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Its established anticonvulsant effects, characterized by specific Vmax and Km values in animal studies [6], provide a reproducible baseline for evaluating novel anticonvulsant compounds. Contract research organizations (CROs) and academic pharmacology departments routinely procure phenytoin for use in these standardized assays, requiring consistent, research-grade material.

Formulation and Bioequivalence Studies for Generic Drug Development

The documented variability in bioavailability among different phenytoin products [6][7] makes it a model compound for pharmaceutical development and quality control research. Generic manufacturers and academic laboratories use phenytoin as a test case to study the impact of particle size, excipients, and manufacturing processes on the dissolution and absorption of poorly soluble drugs with a narrow therapeutic index. This requires procurement of reference listed drugs (RLD) and analytical standards for comparative testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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